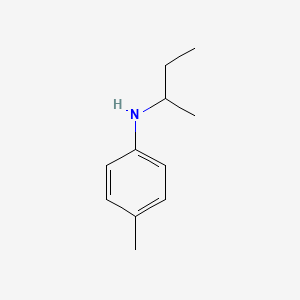
N-(Butan-2-yl)-4-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Butan-2-yl)-4-methylaniline is an organic compound with the molecular formula C11H17N. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a sec-butyl group, and a methyl group is attached to the benzene ring. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(Butan-2-yl)-4-methylaniline can be synthesized through several methods. One common approach involves the alkylation of 4-methylaniline with sec-butyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-methylaniline and sec-butyl halide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Procedure: The 4-methylaniline is dissolved in a suitable solvent like ethanol or methanol, and the sec-butyl halide is added dropwise. The mixture is then heated under reflux for several hours.
Purification: The product is isolated by extraction with an organic solvent, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-(Butan-2-yl)-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into secondary amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
N-(Butan-2-yl)-4-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which N-(Butan-2-yl)-4-methylaniline exerts its effects depends on the specific chemical reactions it undergoes. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The molecular targets and pathways involved can vary based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
N-sec-Butylaniline: Similar structure but lacks the methyl group on the benzene ring.
N-tert-Butyl-4-methylaniline: Similar structure but with a tert-butyl group instead of a sec-butyl group.
4-Methylaniline: Lacks the sec-butyl group on the nitrogen atom.
Uniqueness
N-(Butan-2-yl)-4-methylaniline is unique due to the presence of both the sec-butyl group on the nitrogen and the methyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H17N |
|---|---|
Peso molecular |
163.26 g/mol |
Nombre IUPAC |
N-butan-2-yl-4-methylaniline |
InChI |
InChI=1S/C11H17N/c1-4-10(3)12-11-7-5-9(2)6-8-11/h5-8,10,12H,4H2,1-3H3 |
Clave InChI |
GVXNRFKKOMDDKG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NC1=CC=C(C=C1)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

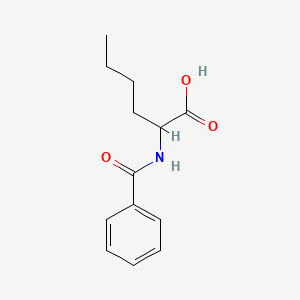
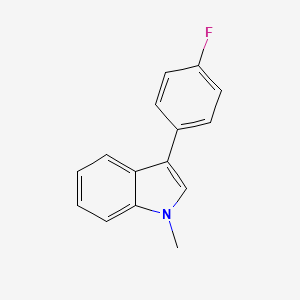
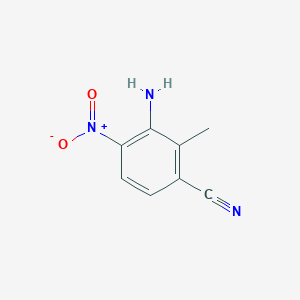

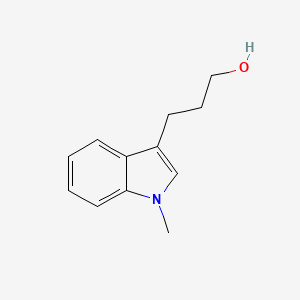
![2-(1H-Indazol-4-yl)-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B8749045.png)
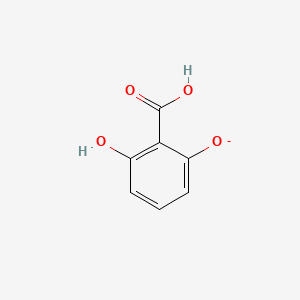
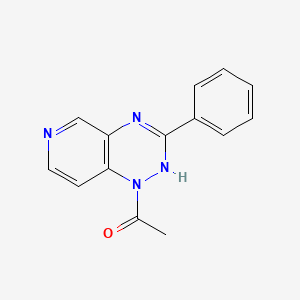

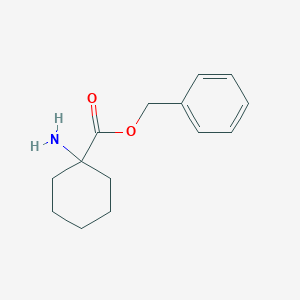
![N-[4-(hydroxymethyl)-3-methylphenyl]acetamide](/img/structure/B8749069.png)

![4-bromo-N-[(2-chlorophenyl)methyl]benzamide](/img/structure/B8749098.png)
